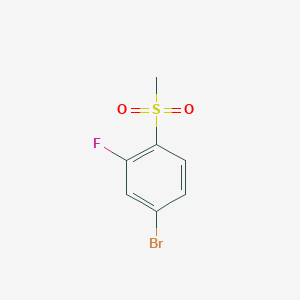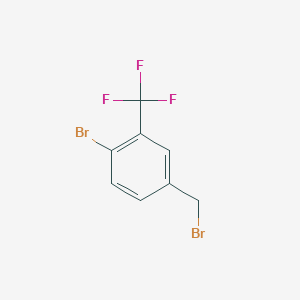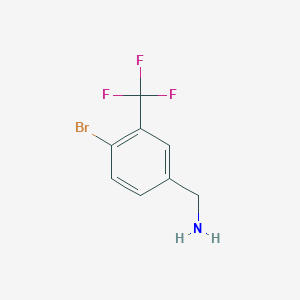
N-(6-((tert-Butyldimethylsilyloxy)methyl)-2-chloropyridin-3-yl)pivalamide
Vue d'ensemble
Description
“N-(6-((tert-Butyldimethylsilyloxy)methyl)-2-chloropyridin-3-yl)pivalamide” is a chemical compound with the empirical formula C17H29ClN2O2Si . It has a molecular weight of 356.96 .
Molecular Structure Analysis
The SMILES string for this compound isCC(C)(C)C(=O)Nc1ccc(COSi(C)C(C)(C)C)nc1Cl . This notation provides a way to represent the structure of the molecule in a text format. Physical and Chemical Properties Analysis
This compound is a solid . It’s important to note that Sigma-Aldrich does not collect analytical data for this product, so the buyer assumes responsibility to confirm product identity and/or purity .Applications De Recherche Scientifique
Molecular Structure and Properties
- The compound's molecular structure includes pivalamide, pyridin, and hydroxy-methylphenyl moieties. Its molecular conformation is stabilized by intramolecular hydrogen bonding, playing a role in crystal formation and molecular interactions. Such characteristics are crucial in understanding its behavior in various chemical reactions and potential applications in material science or pharmaceuticals (Atalay et al., 2016).
Chemical Reactivity and Synthesis
- This compound exhibits unique reactivity patterns, such as lithiation, which is critical in organic synthesis. For example, it undergoes lithiation at specific positions when treated with tert-butyllithium, leading to the formation of various substituted derivatives. This characteristic makes it a valuable intermediate in the synthesis of complex organic molecules (Smith et al., 2013).
Application in Drug Development
- Compounds with similar structures have been utilized in the development of therapeutic agents. For instance, derivatives have shown potential in cystic fibrosis therapy by correcting defective cellular processing of specific proteins (Yu et al., 2008).
- In the field of antibacterial agents, compounds with a similar structure have demonstrated inhibitory activity against various bacteria, indicating potential pharmaceutical applications (Al-Romaizan, 2019).
Polymer Chemistry Applications
- Derivatives of this compound have been used to synthesize novel polyimides, which exhibit low dielectric constants, low moisture absorption, and high glass transition temperatures. These properties are crucial for applications in electronics and material science (Chern et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
N-[6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-chloropyridin-3-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29ClN2O2Si/c1-16(2,3)15(21)20-13-10-9-12(19-14(13)18)11-22-23(7,8)17(4,5)6/h9-10H,11H2,1-8H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWZFDHXSNZFHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=C(C=C1)CO[Si](C)(C)C(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN2O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673916 | |
| Record name | N-[6-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2-chloropyridin-3-yl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142191-94-3 | |
| Record name | N-[6-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2-chloropyridin-3-yl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanol](/img/structure/B1372117.png)
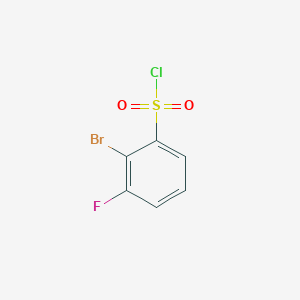

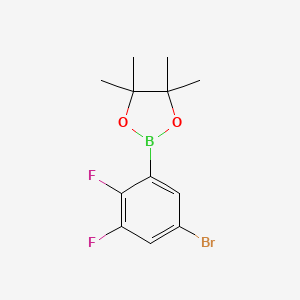
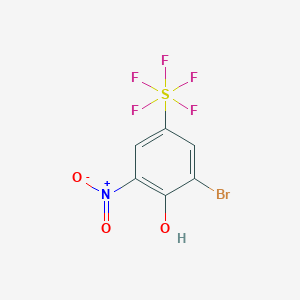
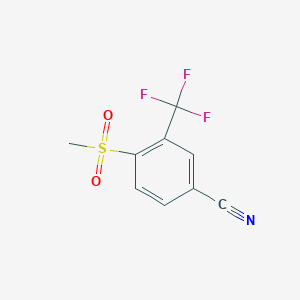
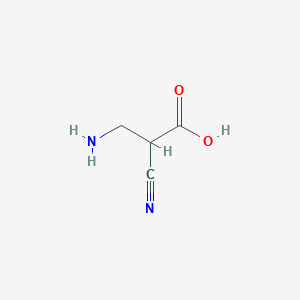
![2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B1372125.png)
![4-[2-(Dimethylamino)ethyl]benzoic acid](/img/structure/B1372127.png)
